8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-, also known as Methoxyestradiol or 2-Methoxyestradiol (2-ME), is a naturally occurring metabolite of estradiol. It has been found to possess anti-tumor, anti-inflammatory, anti-angiogenic, and anti-oxidant properties, making it a promising therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol involves the inhibition of microtubule polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of hypoxia-inducible factor-1 alpha (HIF-1α), which is involved in angiogenesis and tumor growth.
Biochemische Und Physiologische Effekte
8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol has been found to exhibit various biochemical and physiological effects. It exhibits anti-oxidant properties by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it inhibits angiogenesis, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol has several advantages for lab experiments, including its low toxicity and specificity for cancer cells. However, it also has some limitations, including its poor solubility in water and instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol. One potential direction is the development of novel drug delivery systems to enhance its solubility and stability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of more potent analogs of 8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol could lead to the development of more effective therapeutic agents.
In conclusion, 8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol is a promising therapeutic agent with various potential applications in the treatment of cancer, cardiovascular diseases, and inflammatory diseases. Its mechanism of action and biochemical and physiological effects make it an attractive target for further research and development.
Synthesemethoden
The synthesis of 8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol can be achieved through several methods, including chemical synthesis and biological methods. Chemical synthesis involves the use of various reagents and solvents to produce the compound. Biological methods involve the use of enzymes to produce the compound from natural sources.
Wissenschaftliche Forschungsanwendungen
8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy-diol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory diseases. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
CAS-Nummer |
10003-02-8 |
---|---|
Produktname |
8alpha-Estra-1,3,5(10),14-tetraen-17-one, 3-methoxy- |
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(8S,9S,13S)-3-methoxy-13-methyl-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-7,11,15-16H,3,5,8-10H2,1-2H3/t15-,16+,19+/m1/s1 |
InChI-Schlüssel |
WEWXXSIRDWKSJS-GJYPPUQNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@@H](C1=CCC2=O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1=CCC2=O)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1=CCC2=O)CCC4=C3C=CC(=C4)OC |
Synonyme |
(8α)-3-Methoxyestra-1,3,5(10),14-tetren-17-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.